![molecular formula C19H15FN2O4S B3400404 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040661-49-1](/img/structure/B3400404.png)
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
Overview
Description
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), which is a key enzyme involved in many cellular processes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.
Result of Action
Indole derivatives are known to have diverse biological activities, which suggests that they could have a wide range of molecular and cellular effects .
Advantages and Limitations for Lab Experiments
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of PLD, which makes it a useful tool for studying the role of PLD in various cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has some limitations. It has a short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide in scientific research. One direction is to study the effects of PLD inhibition on cancer cells. PLD has been shown to be upregulated in many types of cancer, and its inhibition by 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide could be a potential therapeutic approach. Another direction is to study the effects of PLD inhibition on neurodegenerative diseases. PLD has been shown to be involved in the pathogenesis of several neurodegenerative diseases, and its inhibition by 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide could be a potential therapeutic approach. Finally, the development of more potent and selective PLD inhibitors could lead to a better understanding of the role of PLD in cell biology.
Scientific Research Applications
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD is involved in many cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. 3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide has been used to study the effects of PLD inhibition on these processes, which has led to a better understanding of the role of PLD in cell biology.
properties
IUPAC Name |
3-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-14-3-1-4-16(11-14)27(24,25)21-15-7-6-13-8-9-22(17(13)12-15)19(23)18-5-2-10-26-18/h1-7,10-12,21H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHAEVORBNNUIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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